N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide
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Overview
Description
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide is a compound that features a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a cyclopropyl and an azabicyclo moiety makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide typically involves multiple steps. One common method starts with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The cyclopropylacetamide moiety is then introduced through subsequent reactions involving acylation and amination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar azabicyclo structure.
7-azabicyclo[2.2.1]heptane derivatives: Various derivatives with modifications on the azabicyclo core, used in different chemical and biological studies.
Uniqueness
What sets this compound apart is its unique combination of a cyclopropyl group and an azabicyclo structure. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(7-azabicyclo[2.2.1]heptan-2-ylmethyl)-2-cyclopropylacetamide |
InChI |
InChI=1S/C12H20N2O/c15-12(5-8-1-2-8)13-7-9-6-10-3-4-11(9)14-10/h8-11,14H,1-7H2,(H,13,15) |
InChI Key |
IAYXOCFANFZYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)NCC2CC3CCC2N3 |
Origin of Product |
United States |
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